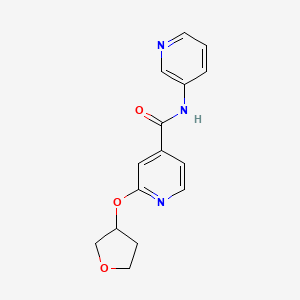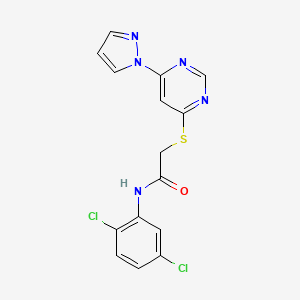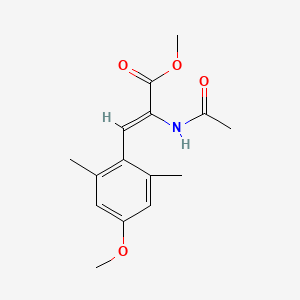
(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide” is a chemical compound with the linear formula C14H13NO5S2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H13NO5S2 . The molecular weight is 339.391 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented. The molecular weight is 339.391, and the linear formula is C14H13NO5S2 .Applications De Recherche Scientifique
Molecular Interactions and Potential Therapeutic Applications
A novel compound closely related to (Z)-N-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide, demonstrated significant potential in pharmacological research, particularly in the context of neuroprotection and antimicrobial activity. The compound YM-244769, a potent Na+/Ca2+ exchange (NCX) inhibitor, preferentially inhibits NCX3, and is identified as a potential neuroprotective drug due to its efficacy in protecting against hypoxia/reoxygenation-induced neuronal cell damage, notably in SH-SY5Y cells which express NCX1 and NCX3. This suggests a therapeutic potential for related compounds in neuroprotection and neurological disorders treatment (Iwamoto & Kita, 2006).
Antimicrobial and Antifungal Efficacy
Further research into thiazolidinone derivatives, which share a core structural similarity with the subject compound, has revealed antimicrobial and antifungal properties. A series of thiazolidin-2-yl)amino acid derivatives, including (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids and their derivatives, have been synthesized and evaluated against a range of bacterial and fungal strains. These compounds have demonstrated good to moderate activity against tested strains, showing promise as lead compounds for the development of new antimicrobial and antifungal agents (Pansare & Devan, 2015).
Structural and Molecular Characterization
Research into structurally similar thioxothiazolidinone compounds has provided insight into their molecular characteristics and potential interactions. For instance, studies on substituted (Z)-5-benzylidene-2-thioxothiazolidin-4-ones have highlighted the significance of hydrogen bonding and aromatic π-π stacking interactions in determining their molecular structure and potential biological activity. These interactions are crucial for understanding the drug-receptor interactions and designing compounds with enhanced biological efficacy (Delgado et al., 2006).
Potential Antiproliferative Properties
The examination of related compounds has also unveiled potential antiproliferative properties, which could be beneficial in cancer research. For example, new 2-(3-aminophenyl)-benzothiazole derivatives, including N-[3-(benzo[d]thiazol-2-yl)phenyl]nicotinamide, have shown significant in vitro antiproliferative activity against various human cancer cell lines, indicating the potential of similar compounds in cancer therapy (Zhang et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-6-5-11(14(9-13)25-2)8-15-17(23)21(18(26)27-15)20-16(22)12-4-3-7-19-10-12/h3-10H,1-2H3,(H,20,22)/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTJPGMOYXGMGY-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2822313.png)
![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)


![N-(6-methoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2822317.png)
![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2822318.png)
![Ethyl 2-[6-methyl-2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2822320.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2822329.png)


![[4-(1,2-Diaminoethyl)phenyl]methanol;dihydrochloride](/img/structure/B2822334.png)
